For example, [] describes the synthesis of various 3-(1H-imidazol-4-yl)propanamines, including homohistamine, starting from trans-urocanic acid. While not directly applicable to the target molecule, this paper highlights the potential for multi-step synthesis utilizing readily available starting materials.
For instance, [] investigates the crystal structure of (Z)-5-[(5-methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate, showcasing the planar nature of the imidazole ring and its involvement in hydrogen bonding within a crystal lattice. Similarly, [] describes the distorted octahedral geometry around the nickel atom in Bis(nitrato-κO)bis[4,4,5,5-tetramethyl-2-(5-methyl-1H-imidazol-4-yl-κN3)-2-imidazoline-1-oxyl 3-oxide-κO]nickel(II) complex using X-ray diffraction.
For example, [] outlines the synthesis of a series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides through the reaction of 5-substituted ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with various biguanide hydrochlorides. This example demonstrates the potential for utilizing the amine group in (5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride for further derivatization.
For instance, [] investigates the cardiotonic activity of 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones, demonstrating their potent positive inotropic effects and ability to inhibit cardiac phosphodiesterase fraction III. While not directly analogous, this research highlights the potential for similar imidazole derivatives to interact with biological targets and exert specific pharmacological effects.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6